Cas no 95693-76-8 ((2S)-2-{4-(2-{2-amino-4-oxo-1H,4H,5H,6H,7H,8H-pyrido2,3-dpyrimidin-6-yl}ethyl)phenylformamido}pentanedioic acid)

(2S)-2-{4-(2-{2-amino-4-oxo-1H,4H,5H,6H,7H,8H-pyrido2,3-dpyrimidin-6-yl}ethyl)phenylformamido}pentanedioic acid structure
95693-76-8 structure
Nom du produit:(2S)-2-{4-(2-{2-amino-4-oxo-1H,4H,5H,6H,7H,8H-pyrido2,3-dpyrimidin-6-yl}ethyl)phenylformamido}pentanedioic acid
Numéro CAS:95693-76-8
Le MF:C21H25N5O6
Mégawatts:443.453104734421
MDL:MFCD01725238
CID:807673
PubChem ID:135400183

(2S)-2-{4-(2-{2-amino-4-oxo-1H,4H,5H,6H,7H,8H-pyrido2,3-dpyrimidin-6-yl}ethyl)phenylformamido}pentanedioic acid Propriétés chimiques et physiques

Nom et identifiant

    • L-Glutamic acid,N-[4-[2-(2-amino-3,4,5,6,7,8-hexahydro-4-oxopyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]-
    • 5,10-Dideazatetrahydrofolic
    • 6-(R)-5,10-dideazatetrahydrofolic acid
    • (2S)-2-{4-(2-{2-amino-4-oxo-1H,4H,5H,6H,7H,8H-pyrido2,3-dpyrimidin-6-yl}ethyl)phenylformamido}pentanedioic acid
    • 5,10-dideazatetrahydrofolate
    • (2S)-2-{[4-(2-{2-amino-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-6-yl}ethyl)phenyl]formamido}pentanedioic acid
    • N-(4-[2-(2-amino-4-hydroxy-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl)-L-glutamic acid
    • 2-{4-[2-(2-Amino-4-oxo-3,4,5,6,7,8-hexahydro-pyrido[2,3-d]pyrimidin-6-yl)-ethyl]-benzoylamino}-pentanedioic acid
    • 95693-76-8
    • (S)-2-(4-(2-((R)-2-amino-4-oxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl)benzamido)pentanedioic acid
    • (S)-2-{(S)-4-[2-(2-Amino-4-hydroxy-5,6,7,8-tetrahydro-pyrido[2,3-d]pyrimidin-6-yl)-ethyl]-benzoylamino}-pentanedioic acid
    • (S)-2-(4-(2-((R)-2-amino-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl)benzamido)pentanedioic acid
    • (2S)-2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid
    • DTXSID101112249
    • (S)-2-{4-[2-((R)-2-Amino-4-oxo-1,4,5,6,7,8-hexahydro-pyrido[2,3-d]pyrimidin-6-yl)-ethyl]-benzoylamino}-pentanedioic acid
    • BDBM50005518
    • DDATHF
    • CHEMBL142806
    • N-[4-[2-(2-Amino-3,4,5,6,7,8-hexahydro-4-oxopyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]-L-glutamic acid
    • 5,10-Dideaza-5,6,7,8-tetrahydrofolic acid
    • (S)-2-{4-[2-(2-Amino-4-oxo-3,4,5,6,7,8-hexahydro-pyrido[2,3-d]pyrimidin-6-yl)-ethyl]-benzoylamino}-pentanedioic acid
    • (S)-2-{(R)-4-[2-((R)-2-Amino-4-oxo-3,4,5,6,7,8-hexahydro-pyrido[2,3-d]pyrimidin-6-yl)-ethyl]-benzoylamino}-pentanedioic acid
    • Pyrido(2,3-d)pyrimidine, L-glutamic acid deriv.
    • ZUQBAQVRAURMCL-CVRLYYSRSA-N
    • L-Glutamic acid, N-(4-(2-(2-amino-1,4,5,6,7,8-hexahydro-4-oxopyrido(2,3-d)pyrimidin-6-yl)ethyl)benzoyl)-
    • N-(4-[2-(2-amino-4-hydroxy-5,6,7,8tetrahydropyrido-[2,3-d]pyrimidin-6-yl)ethyl]benzoyl)-L-glutamic acid
    • (S)-2-{(R)-4-[2-(2-Amino-4-oxo-3,4,5,6,7,8-hexahydro-pyrido[2,3-d]pyrimidin-6-yl)-ethyl]-benzoylamino}-pentanedioic acid
    • (2S)-2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid
    • EN300-24730866
    • SCHEMBL9045915
    • 5,10-dideazatetrahydrofolic acid
    • MDL: MFCD01725238
    • Piscine à noyau: InChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30)/t12?,15-/m0/s1
    • La clé Inchi: ZUQBAQVRAURMCL-CVRLYYSRSA-N
    • Sourire: N=C1NC(=O)C2=C(N1)NCC(C2)CCC3=CC=C(C(N[C@H](C(O)=O)CCC(O)=O)=O)C=C3

Propriétés calculées

  • Qualité précise: 443.18048353g/mol
  • Masse isotopique unique: 443.18048353g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 7
  • Nombre de récepteurs de liaison hydrogène: 11
  • Comptage des atomes lourds: 32
  • Nombre de liaisons rotatives: 10
  • Complexité: 831
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 1
  • Nombre non défini de stéréocentres atomiques: 1
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 0.3
  • Surface topologique des pôles: 183Ų

(2S)-2-{4-(2-{2-amino-4-oxo-1H,4H,5H,6H,7H,8H-pyrido2,3-dpyrimidin-6-yl}ethyl)phenylformamido}pentanedioic acid PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-24730866-1.0g
(2S)-2-{[4-(2-{2-amino-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-6-yl}ethyl)phenyl]formamido}pentanedioic acid
95693-76-8 95%
1.0g
$5001.0 2024-06-19
Enamine
EN300-24730866-0.1g
(2S)-2-{[4-(2-{2-amino-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-6-yl}ethyl)phenyl]formamido}pentanedioic acid
95693-76-8 95%
0.1g
$1735.0 2024-06-19
Aaron
AR01S2IA-500mg
L-Glutamic acid, N-[4-[2-(2-amino-3,4,5,6,7,8-hexahydro-4-oxopyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]-
95693-76-8 95%
500mg
$5389.00 2025-02-14
1PlusChem
1P01S29Y-500mg
L-Glutamic acid, N-[4-[2-(2-amino-3,4,5,6,7,8-hexahydro-4-oxopyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]-
95693-76-8 95%
500mg
$4884.00 2023-12-16
Enamine
EN300-24730866-0.05g
(2S)-2-{[4-(2-{2-amino-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-6-yl}ethyl)phenyl]formamido}pentanedioic acid
95693-76-8 95%
0.05g
$1165.0 2024-06-19
Enamine
EN300-24730866-1g
(2S)-2-{[4-(2-{2-amino-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-6-yl}ethyl)phenyl]formamido}pentanedioic acid
95693-76-8
1g
$5001.0 2023-09-15
Aaron
AR01S2IA-50mg
L-Glutamic acid, N-[4-[2-(2-amino-3,4,5,6,7,8-hexahydro-4-oxopyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]-
95693-76-8
50mg
$1627.00 2025-03-11
1PlusChem
1P01S29Y-250mg
L-Glutamic acid, N-[4-[2-(2-amino-3,4,5,6,7,8-hexahydro-4-oxopyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]-
95693-76-8 95%
250mg
$3123.00 2023-12-16
Aaron
AR01S2IA-250mg
L-Glutamic acid, N-[4-[2-(2-amino-3,4,5,6,7,8-hexahydro-4-oxopyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]-
95693-76-8 95%
250mg
$3430.00 2025-02-14
Aaron
AR01S2IA-100mg
L-Glutamic acid, N-[4-[2-(2-amino-3,4,5,6,7,8-hexahydro-4-oxopyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]-
95693-76-8
100mg
$2411.00 2025-03-11

Articles recommandés

Fournisseurs recommandés
Shandong Feiyang Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shandong Feiyang Chemical Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hubei Tianan Hongtai Biotechnology Co.,Ltd
pengshengyue
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
pengshengyue